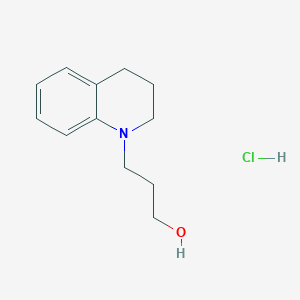

3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride

Description

3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride is a synthetic organic compound featuring a tetrahydroquinoline core linked to a propanol moiety via a nitrogen atom. The base compound (CAS 88014-20-4) has a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.28 g/mol; the hydrochloride derivative increases the molecular weight to approximately 227.74 g/mol (C₁₂H₁₇NO·HCl) .

Properties

CAS No. |

89316-66-5 |

|---|---|

Molecular Formula |

C12H18ClNO |

Molecular Weight |

227.73 g/mol |

IUPAC Name |

3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C12H17NO.ClH/c14-10-4-9-13-8-3-6-11-5-1-2-7-12(11)13;/h1-2,5,7,14H,3-4,6,8-10H2;1H |

InChI Key |

CNSONERIIIYTIY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CCCO.Cl |

Origin of Product |

United States |

Preparation Methods

Construction of the 3,4-Dihydroquinoline Core

The 3,4-dihydroquinoline scaffold is typically synthesized via cyclization reactions involving aniline derivatives and appropriate carbonyl or halogenated precursors. Common preparation methods include:

- Cyclization of 2-aminobenzyl derivatives with aldehydes or ketones under acidic or basic conditions to form the dihydroquinoline ring system.

- Reductive amination strategies where a quinoline precursor is reacted with aldehydes and reducing agents to yield the dihydroquinoline structure.

Introduction of the Propanol Side Chain

The propanol moiety at the nitrogen atom (position 1) of the dihydroquinoline is introduced via N-alkylation:

- N-alkylation of 3,4-dihydroquinoline with 3-chloropropanol or 3-bromopropanol in the presence of a base (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- This reaction proceeds via nucleophilic substitution (SN2) where the nitrogen lone pair attacks the alkyl halide, forming the N-propanol derivative.

Formation of the Hydrochloride Salt

- The free base 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-ol is treated with anhydrous hydrogen chloride gas or hydrogen chloride in an organic solvent (e.g., ethanol or isopropanol) to yield the hydrochloride salt.

- This salt formation improves compound stability and solubility for pharmaceutical applications.

Detailed Preparation Procedure (Generalized)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Cyclization | 2-aminobenzylamine + aldehyde/ketone, acid catalyst (e.g., HCl), reflux | Formation of 3,4-dihydroquinoline core | 70–85 | Acidic or basic conditions facilitate ring closure |

| 2. N-Alkylation | 3,4-dihydroquinoline + 3-chloropropanol + base (NaH or K2CO3), DMF, 50–80 °C | Introduction of propanol side chain at N-1 | 60–80 | Polar aprotic solvents favor SN2 reaction |

| 3. Salt formation | Free base + HCl gas or HCl in isopropanol, room temperature | Formation of hydrochloride salt | >90 | Purification by crystallization |

Research Findings and Method Optimization

- The N-alkylation step is critical and requires careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.

- Use of anhydrous conditions and dry solvents enhances reaction efficiency and yield.

- Purification of the hydrochloride salt by recrystallization from ethanol or isopropanol yields a stable, pure product with defined melting point and improved handling properties.

- Alternative synthetic routes using one-pot multicomponent reactions (e.g., Ugi reaction followed by nucleophilic substitution) have been reported for related dihydroquinoline derivatives, offering streamlined synthesis with moderate to good yields (48–86%).

Summary Table of Preparation Methods

| Method | Key Reaction Type | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Classical Cyclization + N-Alkylation | Acid-catalyzed ring closure + SN2 alkylation | 2-aminobenzylamine, aldehyde, 3-chloropropanol, base | Reflux, 50–80 °C, dry solvents | High yields, well-established | Multi-step, requires purification |

| One-Pot Multicomponent Reaction | Ugi-4 component + intramolecular substitution | Sulfonium salts, arylglyoxals, amines, isocyanides | Room temperature, NEt3 base | Efficient, fewer steps | Limited scope, moderate yields |

| Salt Formation | Acid-base neutralization | Free base + HCl gas or solution | Room temperature | Improves solubility and stability | Requires handling of corrosive HCl |

Additional Notes

- The stability and purity of the hydrochloride salt are essential for pharmaceutical use; hence, the final step often includes recrystallization and drying under vacuum.

- Analytical techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound at each stage.

- The preparation methods are adaptable depending on the scale and desired purity, with industrial processes favoring optimized one-pot or telescoped reactions for efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can further reduce the quinoline ring or other functional groups present in the molecule.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring or the propanol chain are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce various functional groups onto the quinoline ring or the propanol chain.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride | C₁₂H₁₈ClNO | 227.74 | N/A* | Hydroxyl, tetrahydroquinoline |

| 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine hydrochloride | C₁₂H₁₉ClN₂ | 226.74 | 2637-31-2 | Amine, tetrahydroquinoline |

| (S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride | C₁₂H₁₉ClN₂O | 242.75 | 1858273-09-2 | Amino-propanol, isoquinoline |

| 3,4-Dihydroquinolin-1(2H)-ylacetic acid hydrochloride | C₁₁H₁₄ClNO₂ | 227.69 | N/A† | Carboxylic acid, tetrahydroquinoline |

| 3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride | C₁₂H₁₇ClN₂O | 240.73 | 1046757-39-4 | Ketone, amino, isoquinoline |

*Base compound CAS: 88014-20-4; †Acetic acid analog referenced in .

Key Observations :

- Functional Group Impact : The hydroxyl group in the target compound increases hydrophilicity compared to the amine derivative (2637-31-2), which may enhance aqueous solubility but reduce lipid membrane permeability .

- Isoquinoline vs.

- Acid/Base Properties : The carboxylic acid analog (227.69 g/mol) is more acidic (pKa ~2-3) than the hydroxyl or amine derivatives, influencing ionization under physiological conditions .

Biological Activity

3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride is a synthetic compound belonging to the quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride is C₁₂H₁₈ClNO, with a molecular weight of approximately 227.73 g/mol. The compound features a quinoline ring fused with a propanol side chain, contributing to its unique pharmacological properties. The hydrochloride form enhances solubility in aqueous environments, facilitating its use in biological assays.

Biological Activities

Quinoline derivatives, including 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride, exhibit a range of biological activities:

- Antimicrobial Activity : Quinoline derivatives have shown effectiveness against various bacterial and fungal strains. The specific interactions with microbial enzymes may inhibit their growth.

- Antiviral Properties : Some studies indicate that quinoline derivatives can interfere with viral replication by targeting viral enzymes or host cell receptors.

- Anticancer Effects : Research has demonstrated that quinoline compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of gene expression .

The biological activity of 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride is likely mediated through its interaction with various biological targets:

- Enzyme Inhibition : Quinoline derivatives may inhibit enzymes involved in metabolic pathways. For instance, they can act as inhibitors of nitric oxide synthase (nNOS), which has implications for treating neurological disorders .

- Receptor Modulation : These compounds can also interact with receptors involved in pain and inflammation pathways, potentially leading to analgesic effects .

Table 1: Summary of Biological Activities

Case Study: Antinociceptive Effects

In a study evaluating the antinociceptive effects of related quinoline derivatives, compounds demonstrated significant pain relief in animal models. The administration of these compounds led to a notable reduction in thermal hyperalgesia in rats subjected to nerve ligation models . This suggests potential applications in pain management therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-ol hydrochloride?

- Methodology : The compound can be synthesized via coupling reactions between a tetrahydroquinoline derivative and a propanol precursor. For example, acrylamide-derived analogs are synthesized by reacting (E)-3-(furan-2-yl)acrylic acid with tetrahydroquinoline under reflux conditions in dichloromethane:methanol (99:1 v/v) . Purification often involves silica gel chromatography using hexane:ethyl acetate (8:2 v/v) or dichloromethane:methanol:NH4OH (99:1:0.1 v/v) to isolate the hydrochloride salt .

- Key Considerations : Reaction temperature, solvent polarity, and catalyst selection (e.g., coupling agents) critically influence yield.

Q. How is the compound characterized to confirm its structural integrity and purity?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and hydrogen bonding patterns.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight.

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to improve yield and scalability?

- Process Optimization :

- Continuous Flow Reactors : Enhance reaction homogeneity and reduce side-product formation .

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) could enhance solubility of intermediates .

- Challenges : Hydrochloride salt formation requires strict pH control to avoid decomposition.

Q. How do researchers address contradictions in reported biological activity data for structurally similar compounds?

- Case Study : While some tetrahydroquinoline derivatives exhibit antimicrobial or anticancer properties , discrepancies arise due to assay variability (e.g., cell line specificity, concentration ranges).

- Resolution :

- Dose-Response Studies : Establish EC50/IC50 values across multiple models.

- Mechanistic Profiling : Use kinase inhibition assays or transcriptomics to validate target engagement .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Safety Measures :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Storage : Store in airtight containers at 2–8°C, away from moisture and light .

Data Contradiction Analysis

Q. How should researchers interpret variability in physicochemical properties (e.g., solubility) across studies?

- Factors Influencing Data :

- Salt Form : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, but batch-to-batch differences in crystallinity may affect results .

- Analytical Conditions : pH and temperature during solubility testing can skew measurements.

- Recommendation : Replicate experiments under standardized conditions and report detailed methodologies.

Methodological Framework for Biological Evaluation

Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?

- Screening Pipeline :

Cytotoxicity Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7).

Antimicrobial Susceptibility Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.

Enzyme Inhibition : Fluorometric assays for kinases or proteases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.